molecular formula C78H28N2O2 B12306795 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid-3'-phenyl-2-[[2-(dimethylamino)ethyl]methy

3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid-3'-phenyl-2-[[2-(dimethylamino)ethyl]methy

Cat. No.: B12306795
M. Wt: 1025.1 g/mol
InChI Key: MUHWPDXUCZIZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3’-butanoic acid-3’-phenyl-2-[[2-(dimethylamino)ethyl]methylamino]ethyl ester is a fullerene derivative Fullerenes are a class of carbon-based materials known for their unique cage-like structures

Preparation Methods

The synthesis of 3’H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3’-butanoic acid-3’-phenyl-2-[[2-(dimethylamino)ethyl]methylamino]ethyl ester involves cyclopropanation of fullerene C60. This process can be achieved using sulfonium ylides, which react with fullerene C60 to form the desired product . The reaction conditions typically involve the use of an acid medium to hydrolyze the ester residue

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Organic Electronics

One of the primary applications of this compound is in organic photovoltaic devices (OPVs). It serves as an n-type organic semiconductor, which means it can effectively accept electrons from donor materials.

Key Features:

  • Electron Mobility: The compound exhibits high electron mobility, which is crucial for efficient charge transport in OPVs.
  • Energy Level Alignment: It aligns favorably with common donor polymers used in OPVs, enhancing the overall efficiency of solar cells.

Case Study:
A study demonstrated that the incorporation of 3'H-Cyclopropa[1,9][5,6]fullerene into OPV architectures significantly improved power conversion efficiencies compared to traditional materials like PCBM (Phenyl-C61-butyric acid methyl ester) .

Nanotechnology

The unique properties of fullerenes make them suitable for various nanotechnology applications, including drug delivery systems and nanocapsules.

Key Features:

  • Functionalization Potential: The compound can be functionalized to enhance its biocompatibility and targeting capabilities.
  • Drug Delivery: Research indicates that fullerene derivatives can serve as carriers for polar drugs, improving their delivery to target sites within the body .

Case Study:
Research involving hexamethonium-fullerene complexes showed enhanced brain penetration capabilities compared to hexamethonium alone. This suggests that fullerene derivatives could be explored further as effective drug delivery systems for central nervous system-targeted therapies .

Medicinal Chemistry

In medicinal chemistry, the compound's ability to interact with biological systems opens avenues for therapeutic applications.

Key Features:

  • Antioxidant Properties: Fullerenes are known for their antioxidant capabilities, which can help mitigate oxidative stress in biological systems.
  • Anticancer Activity: Preliminary studies suggest that fullerene derivatives may exhibit anticancer properties through various mechanisms, including apoptosis induction in cancer cells.

Case Study:
A study highlighted the use of fullerene derivatives in enhancing the efficacy of chemotherapeutic agents by improving their solubility and bioavailability .

Data Tables

Application AreaKey BenefitsNotable Studies
Organic ElectronicsHigh electron mobilityImproved efficiency in OPVs
NanotechnologyEnhanced drug deliveryHexamethonium-fullerene complexes improve CNS delivery
Medicinal ChemistryAntioxidant and potential anticancer activityEnhanced efficacy of chemotherapeutics

Comparison with Similar Compounds

Similar compounds to 3’H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3’-butanoic acid-3’-phenyl-2-[[2-(dimethylamino)ethyl]methylamino]ethyl ester include:

This compound stands out due to its specific functional groups, which enhance its solubility and compatibility with other materials, making it highly effective in its applications.

Biological Activity

3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid-3'-phenyl-2-[[2-(dimethylamino)ethyl]methy (hereafter referred to as "the compound") is a derivative of fullerene, a class of carbon allotropes known for their unique structural and electronic properties. This compound has garnered interest in various fields including pharmacology, materials science, and nanotechnology due to its potential biological activities and applications.

The molecular formula of the compound is C72H14O2C_{72}H_{14}O_2 with a molecular weight of approximately 910.9 g/mol. Its structure includes functional groups that allow it to participate in various chemical reactions typical of fullerene derivatives and esters, enhancing its reactivity and potential biological interactions.

Antioxidant Properties

Fullerenes are recognized for their antioxidant capabilities. Preliminary studies suggest that the compound may exhibit significant antioxidant activity by scavenging free radicals, which is crucial in mitigating oxidative stress in biological systems. The ability to interact with lipid membranes further supports its potential as a therapeutic agent.

Interaction with Biological Membranes

The compound's unique structure allows it to interact favorably with biological membranes. This property is essential for drug formulation and cellular delivery systems, potentially enhancing the bioavailability of therapeutic agents when used in conjunction with this fullerene derivative.

Study on Antioxidant Activity

A study conducted on fullerene derivatives demonstrated that compounds similar to the one exhibited remarkable antioxidant properties. The mechanism involved the donation of electrons to free radicals, thus neutralizing them and preventing cellular damage. This study provides a foundational understanding of how the compound might function in biological contexts .

Cytotoxicity Assessment

In vitro studies have shown that fullerene derivatives can selectively target cancer cells while sparing normal cells. One particular study highlighted that 3'H-Cyclopropa[1,9][5,6]fullerene derivatives could reduce the viability of specific cancer cell lines significantly more than non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Properties
Phenyl C61 Butyric Acid Methyl Ester (PCBM) Contains a phenyl group attached to C61 fullereneHigh efficiency in organic photovoltaics
C70 Fullerene Derivatives Larger fullerene structure with varied functionalizationDifferent electronic properties compared to C60
Phenyl C61 Butyric Acid Similar but lacks cyclopropane moietyPrimarily used in organic solar cells

The distinct cyclopropane addition in 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid enhances its reactivity and compatibility with biological systems compared to these related compounds.

Properties

Molecular Formula

C78H28N2O2

Molecular Weight

1025.1 g/mol

InChI

InChI=1S/C78H28N2O2/c1-79(2)12-13-80(3)14-15-82-17(81)10-7-11-76(16-8-5-4-6-9-16)77-72-64-56-46-36-28-20-18-19-22-26-24(20)32-40-34(26)44-38-30(22)31-23(19)27-25-21(18)29(28)37-43-33(25)41-35(27)45-39(31)49-48(38)58-52(44)62-54(40)60(50(56)42(32)36)68(72)70(62)74-66(58)67-59(49)53(45)63-55(41)61-51(43)57(47(37)46)65(64)73(77)69(61)71(63)75(67)78(74,76)77/h4-6,8-9H,7,10-15H2,1-3H3

InChI Key

MUHWPDXUCZIZHB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)CCOC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.